![molecular formula C12H30O3Si2 B12545594 2,2-Bis{[(trimethylsilyl)oxy]methyl}butan-1-ol CAS No. 663190-10-1](/img/structure/B12545594.png)
2,2-Bis{[(trimethylsilyl)oxy]methyl}butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bis{[(trimethylsilyl)oxy]methyl}butan-1-ol is an organosilicon compound characterized by the presence of trimethylsilyl groups. This compound is notable for its utility in organic synthesis, particularly in the protection of hydroxyl groups due to its stability and ease of removal under mild conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis{[(trimethylsilyl)oxy]methyl}butan-1-ol typically involves the reaction of butan-1-ol with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
Butan-1-ol+2(Trimethylsilyl chloride)→2,2−Bis[(trimethylsilyl)oxy]methylbutan-1-ol+2(Hydrochloric acid)
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the reagents. The use of automated systems can help maintain the anhydrous conditions required for the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Bis{[(trimethylsilyl)oxy]methyl}butan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products
Oxidation: The major products are ketones or aldehydes.
Reduction: The major product is the corresponding alkane.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Bis{[(trimethylsilyl)oxy]methyl}butan-1-ol has several applications in scientific research:
Chemistry: It is used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: The compound can be used in the synthesis of biologically active molecules where protection of hydroxyl groups is necessary.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2,2-Bis{[(trimethylsilyl)oxy]methyl}butan-1-ol exerts its effects primarily involves the protection of hydroxyl groups. The trimethylsilyl groups provide steric hindrance, preventing unwanted reactions at the hydroxyl site. The protection can be removed under mild acidic or basic conditions, revealing the free hydroxyl group for further reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Trimethylsilyl)ethanol
- Tetrakis(trimethylsilyl)silane
- Trimethylsilyl chloride
Uniqueness
2,2-Bis{[(trimethylsilyl)oxy]methyl}butan-1-ol is unique due to its dual trimethylsilyl groups, which provide enhanced protection for hydroxyl functionalities compared to compounds with a single trimethylsilyl group. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection are crucial.
Eigenschaften
CAS-Nummer |
663190-10-1 |
|---|---|
Molekularformel |
C12H30O3Si2 |
Molekulargewicht |
278.53 g/mol |
IUPAC-Name |
2,2-bis(trimethylsilyloxymethyl)butan-1-ol |
InChI |
InChI=1S/C12H30O3Si2/c1-8-12(9-13,10-14-16(2,3)4)11-15-17(5,6)7/h13H,8-11H2,1-7H3 |
InChI-Schlüssel |
SNRWJLFEBWHDMV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CO)(CO[Si](C)(C)C)CO[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-[(2-Aminophenyl)methyl]norvalinamide](/img/structure/B12545512.png)
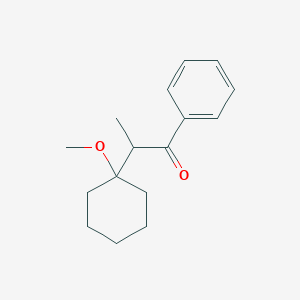
![2,2'-(Methylazanediyl)bis{N-[3-(trifluoromethyl)phenyl]acetamide}](/img/structure/B12545523.png)
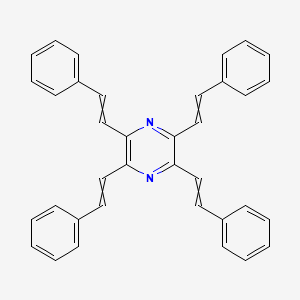
![Chloro{3-[2-nitroso-4-(propan-2-yl)phenyl]-3-oxopropyl}mercury](/img/structure/B12545534.png)
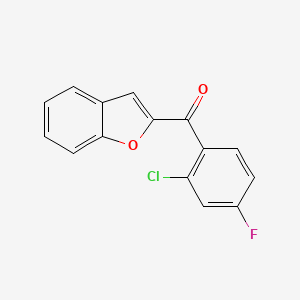
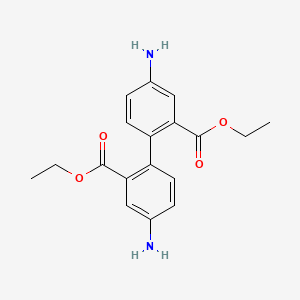
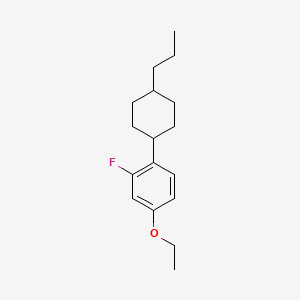


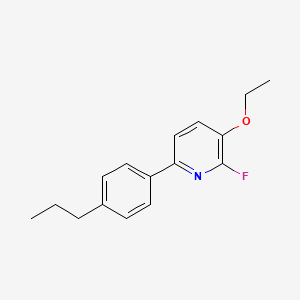
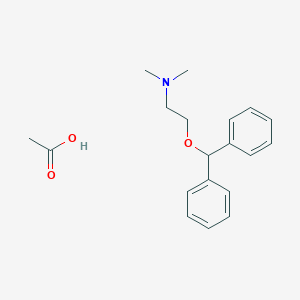
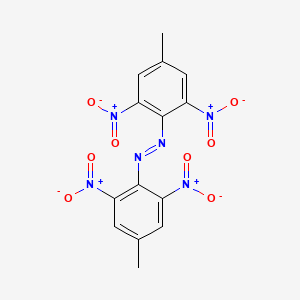
![4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]-N-(prop-2-en-1-yl)benzamide](/img/structure/B12545599.png)
